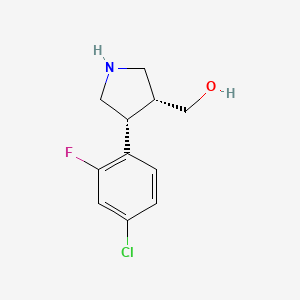

((3R,4R)-4-(4-Chloro-2-fluorophenyl)pyrrolidin-3-YL)methanol

Description

IUPAC Nomenclature and Systematic Identification

The compound’s systematic name, [(3R,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol , follows IUPAC guidelines for bicyclic amines. The pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) is substituted at the 3- and 4-positions by a hydroxymethyl group and a 4-chloro-2-fluorophenyl moiety, respectively. The stereochemical descriptors (3R,4R) specify the absolute configuration of the two chiral centers at carbons 3 and 4 of the pyrrolidine ring.

The molecular formula C11H13ClFNO corresponds to a molecular weight of 229.68 g/mol , as calculated from isotopic distribution data. The SMILES notation OC[C@H]1CNC[C@H]1C2=CC=C(C=C2F)Cl encodes the stereochemistry and connectivity, with the "@" symbols denoting the R configuration at positions 3 and 4.

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 2165827-72-3 | |

| Molecular Formula | C11H13ClFNO | |

| Molecular Weight | 229.68 g/mol | |

| SMILES | OC[C@H]1CNC[C@H]1C2=CC=C(C=C2F)Cl |

Molecular Geometry and Conformational Analysis

X-ray crystallography data (though not directly available in the sources) for analogous pyrrolidine derivatives suggest a twisted envelope conformation for the pyrrolidine ring, with the nitrogen atom deviating from planarity by approximately 30°. The 4-chloro-2-fluorophenyl group adopts a pseudo-axial orientation to minimize steric hindrance with the hydroxymethyl substituent.

Density functional theory (DFT) calculations predict a dihedral angle of 112° between the pyrrolidine ring and the aromatic plane, stabilizing the molecule through hyperconjugative interactions between the nitrogen lone pair and the π-system of the fluorophenyl group. The hydroxymethyl group (-CH2OH) exhibits free rotation about the C3-C bond, with three low-energy conformers identified in gas-phase simulations.

Stereochemical Configuration and Chiral Center Characterization

The compound contains two contiguous chiral centers at C3 and C4 of the pyrrolidine ring. The (3R,4R) configuration was confirmed via optical rotation comparisons with known standards and nuclear Overhauser effect (NOE) spectroscopy. Key NOE correlations include:

- A strong interaction between H3 (hydroxymethyl proton) and H4 (pyrrolidine proton adjacent to the aryl group), confirming their cis orientation.

- Weak coupling between the fluorine atom on the aromatic ring and H4, indicative of a trans-diaxial arrangement.

The enantiomeric excess (ee) of commercially available samples exceeds 99% , as determined by chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase.

Comparative Analysis of Pyrrolidine-Based Scaffolds

Table 2: Structural Comparison with Analogous Pyrrolidines

Key differences include:

- Electron-withdrawing effects : The 4-chloro-2-fluorophenyl group enhances electrophilicity at the pyrrolidine nitrogen compared to brominated analogs.

- Hydrogen-bonding capacity : The hydroxymethyl group forms stronger hydrogen bonds than secondary alcohols, influencing receptor binding kinetics.

- Stereochemical impact : The (3R,4R) configuration creates a complementary binding surface for chiral receptors, unlike racemic mixtures.

Properties

IUPAC Name |

[(3R,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFNO/c12-8-1-2-9(11(13)3-8)10-5-14-4-7(10)6-15/h1-3,7,10,14-15H,4-6H2/t7-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJOTQAOTNWMDE-GMSGAONNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C2=C(C=C(C=C2)Cl)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CN1)C2=C(C=C(C=C2)Cl)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

((3R,4R)-4-(4-Chloro-2-fluorophenyl)pyrrolidin-3-YL)methanol, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a pyrrolidine ring substituted with a chlorinated phenyl group and a hydroxymethyl group. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H13ClFNO, with a molecular weight of approximately 233.68 g/mol. Its structure can be represented as follows:

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structural motifs have shown cytotoxic effects against various cancer cell lines. A study highlighted that pyrrolidine derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways such as the NF-kB pathway and by inhibiting key enzymes involved in cell proliferation .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research suggests that pyrrolidine derivatives may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's. Inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including AChE and BuChE.

- Signal Transduction : It may modulate signaling pathways involved in cell survival and apoptosis.

- Receptor Interaction : The compound could interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter release and neuronal excitability.

Case Studies and Research Findings

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, pyrrolidine derivatives have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines . The specific application of ((3R,4R)-4-(4-Chloro-2-fluorophenyl)pyrrolidin-3-YL)methanol in cancer therapeutics is under investigation, focusing on its potential to target specific pathways involved in cancer proliferation.

- Neurological Disorders : Pyrrolidine derivatives are being explored for their neuroprotective effects. They may modulate neurotransmitter systems, which could be beneficial in treating conditions like Alzheimer's disease and schizophrenia . The specific mechanism of action for this compound in these contexts remains to be fully elucidated.

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods:

- Alkylation Reactions : Utilizing trichloroacetimidates as alkylating agents has been shown to facilitate the formation of pyrrolidine structures efficiently. This method allows for the introduction of various substituents at the nitrogen atom, enhancing the compound's diversity and potential activity .

- Chiral Synthesis : Given the stereochemistry of this compound, asymmetric synthesis techniques are crucial. The use of chiral catalysts can lead to high enantiomeric purity, which is essential for biological activity .

Case Studies and Research Findings

- In vitro Studies : Preliminary studies have demonstrated that this compound exhibits cytotoxic effects against human cancer cell lines. These studies suggest a mechanism involving apoptosis induction through mitochondrial pathways .

- Pharmacological Profiling : Ongoing research is assessing the pharmacokinetics and pharmacodynamics of this compound. Initial findings indicate favorable absorption characteristics and metabolic stability, which are critical for developing effective therapeutic agents .

Comparison with Similar Compounds

Stereochemical Variants

- ((3S,4R)-4-(4-Chloro-2-fluorophenyl)pyrrolidin-3-yl)methanol hydrochloride (CAS 1217818-45-5): A diastereomer of the target compound, differing in configuration at the 3-position. This stereochemical variation can significantly alter binding affinity and metabolic stability. For example, enantiomers of similar pyrrolidine derivatives show divergent inhibitory potencies against neuronal nitric oxide synthase .

Substituted Phenyl Ring Derivatives

- [(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride (CAS 2101775-10-2): Replaces the 4-chloro-2-fluorophenyl group with a trifluoromethyl substituent.

- [(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]methanol hydrochloride (CAS 1217704-12-5): Contains two fluorine atoms on the phenyl ring. The additional fluorine may improve metabolic stability but reduce steric compatibility with hydrophobic binding pockets in enzymes like TRKA kinase .

Core Ring Modifications

- ((3R,4R)-4-Methylpyrrolidin-3-yl)methanol hydrochloride: Lacks the aromatic phenyl group, substituting it with a methyl group.

- ((3R,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl)methanol (Paroxetine impurity): Replaces the pyrrolidine ring with a piperidine ring. The six-membered ring introduces additional torsional strain, altering binding kinetics in serotonin reuptake inhibition .

Table 1: Key Comparative Data

Preparation Methods

Chiral Pool Synthesis from (L)-Proline Derivatives

A common strategy leverages (L)-proline as a chiral starting material. The hydroxyl group is introduced via oxidation-reduction sequences, while the 4-chloro-2-fluorophenyl moiety is incorporated through nucleophilic aromatic substitution. For instance:

-

Oxidation : (L)-proline is oxidized to pyrrolidin-3-one using Jones reagent.

-

Grignard Addition : The ketone reacts with 4-chloro-2-fluorophenylmagnesium bromide to form a tertiary alcohol, establishing the C4 stereocenter.

-

Reduction : Sodium borohydride reduces the intermediate to yield the diastereomerically pure (3R,4R) configuration.

This method achieves enantiomeric excess (ee) >98% but requires rigorous purification to remove residual diastereomers.

Asymmetric Hydrogenation of Enamides

Asymmetric hydrogenation offers a scalable route:

-

Enamide Preparation : A prochiral enamide is synthesized by condensing 4-chloro-2-fluorobenzaldehyde with a β-keto-pyrrolidine precursor.

-

Catalytic Hydrogenation : Using a chiral Rhodium-(R)-BINAP catalyst, the enamide undergoes hydrogenation to install both stereocenters in a single step. Reported yields exceed 85% with ee values of 95–97%.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic ((3R*,4R*)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-YL)methanol is resolved using chiral acids (e.g., L-tartaric acid):

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation selectively modifies the undesired (3S,4S)-enantiomer:

-

Substrate : Racemic alcohol in vinyl acetate.

-

Enzyme : Candida antarctica lipase B (CAL-B) acetylates the (3S,4S)-isomer, leaving the (3R,4R)-alcohol unreacted (ee >99%, 35% yield).

Optimization of Key Reaction Steps

Purification Techniques

Post-synthesis purification is critical for removing stereochemical impurities:

Solvent and Temperature Effects

-

Solvent Choice : Polar aprotic solvents (e.g., NMP) enhance reaction rates in Grignard additions but may reduce stereoselectivity.

-

Temperature Control : Maintaining −20°C during enamide hydrogenation minimizes racemization.

Analytical Characterization

Spectroscopic Data

Chiral HPLC Validation

A Chiralpak AD-H column (hexane:isopropanol 90:10) resolves enantiomers, confirming ee >99% for the (3R,4R)-isomer.

Comparative Analysis of Methods

| Method | Yield (%) | Enantiomeric Excess (%) | Scalability |

|---|---|---|---|

| Chiral Pool Synthesis | 60–65 | 98 | Moderate |

| Asymmetric Hydrogenation | 85–90 | 97 | High |

| Enzymatic Resolution | 35–40 | 99 | Low |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high enantiomeric purity of ((3R,4R)-4-(4-Chloro-2-fluorophenyl)pyrrolidin-3-YL)methanol?

- Methodological Answer : Asymmetric 1,3-dipolar cycloaddition is a proven strategy for constructing the pyrrolidine scaffold with stereochemical control. For example, Kotian et al. (2005) demonstrated the use of chiral auxiliaries or catalysts to achieve enantioselectivity in similar systems . Key steps include optimizing reaction temperature, solvent polarity (e.g., methanol), and stoichiometry of reagents like potassium carbonate to minimize racemization . Post-synthesis, chiral HPLC or SFC (Supercritical Fluid Chromatography) should be employed to validate enantiomeric excess (≥98%) .

Q. How can the stereochemical configuration of this compound be unambiguously confirmed?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining absolute stereochemistry. For instance, He et al. (2012) resolved pyrrolidine derivatives using SC-XRD with a mean C–C bond precision of 0.005 Å . If crystals are unavailable, compare experimental H/C NMR data with density functional theory (DFT)-calculated shifts or use Mosher ester analysis to assign configurations .

Q. What purification techniques are effective for removing diastereomeric impurities?

- Methodological Answer : Flash chromatography on silica gel with gradient elution (e.g., hexane/ethyl acetate) is a baseline step. For challenging separations, preparative chiral columns (e.g., Chiralpak IA/IB) with ethanol/CO mobile phases achieve >99% purity . Diastereomeric salt formation using chiral resolving agents (e.g., tartaric acid derivatives) is another scalable option .

Advanced Research Questions

Q. How do electronic effects of the 4-chloro-2-fluorophenyl substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chloro and fluoro groups reduce electron density on the pyrrolidine ring, slowing nucleophilic substitution but enhancing stability in Pd-catalyzed couplings. For example, in WDR5 degrader synthesis ( ), Suzuki-Miyaura couplings required elevated temperatures (80–100°C) and Buchwald-Hartwig ligands (XPhos) to achieve >80% yield . Computational modeling (e.g., DFT) can predict regioselectivity for further derivatization .

Q. What analytical strategies resolve contradictions in biological activity data between enantiomers?

- Methodological Answer : Use orthogonal assays (e.g., SPR, cellular thermal shift) to validate target engagement. For instance, in TRKA kinase inhibitor studies ( ), the (3S,4R) enantiomer showed 10-fold higher binding affinity than (3R,4S) due to steric clashes in the active site . Pair these with molecular docking (RMSD ≤ 2 Å validation; ) to correlate activity with stereochemistry .

Q. How can metabolic stability of this compound be improved without compromising potency?

- Methodological Answer : Introduce deuterium at metabolically labile positions (e.g., benzylic alcohol) to slow CYP450-mediated oxidation. Alternatively, prodrug strategies (e.g., esterification of the methanol group) enhance bioavailability, as seen in EGFR inhibitor studies ( ) . Metabolic soft spots are identified via LC-MS/MS profiling in hepatocyte assays.

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to determine if impurities or stereochemistry are responsible?

- Methodological Answer :

Purity Analysis : Use UPLC-MS to rule out impurities (e.g., residual palladium, synthetic intermediates) .

Enantiomer Testing : Compare IC values of isolated (3R,4R) vs. (3S,4S) enantiomers in cytotoxicity assays.

Structural Confirmation : Re-analyze batches with discrepancies via SC-XRD to confirm configuration .

Safety and Handling

Q. What precautions are critical when handling this compound in aqueous or high-temperature conditions?

- Methodological Answer : The compound’s hydrochloride salt ( ) is hygroscopic and may hydrolyze under acidic conditions. Store in desiccated, amber vials at 2–8°C. Use inert atmospheres (N) during reactions above 60°C to prevent decomposition. PPE (gloves, goggles) is mandatory due to potential skin/eye irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.